

Technical Support Center: Enhancing the Oral Bioavailability of ENMD-2076 Tartrate

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1671335	Get Quote

Welcome to the technical support center for **ENMD-2076 tartrate**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of improving the oral bioavailability of this multitargeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-2076 tartrate** and what are its primary molecular targets?

ENMD-2076 is an orally active, small molecule kinase inhibitor. Its tartrate salt form is developed for therapeutic use. The primary molecular targets of ENMD-2076 include Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its mechanism of action involves the disruption of key pathways in tumor growth and survival, including cell cycle progression and angiogenesis.[1][2][3]

Q2: What are the main challenges in the oral administration of **ENMD-2076 tartrate**?

Like many kinase inhibitors, **ENMD-2076 tartrate** is a poorly water-soluble compound. This low aqueous solubility can lead to low and variable oral bioavailability, which can, in turn, affect its therapeutic efficacy. The compound is reportedly insoluble in water and ethanol, which presents a significant hurdle for achieving adequate absorption from the gastrointestinal tract.



Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like **ENMD-2076 tartrate**?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:

- Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS)
 can improve drug solubilization in the gastrointestinal tract.[4][5]
- Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[6][7][8][9]
- Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially leading to improved bioavailability.[1][10][11][12]

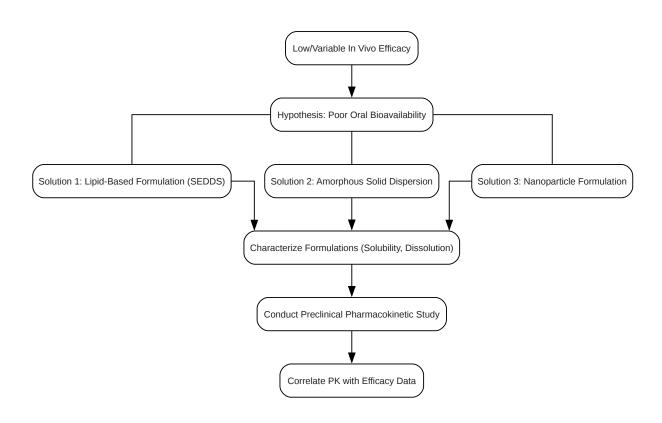
Troubleshooting Guides Issue 1: Low and Variable In Vivo Efficacy After Oral Dosing

Problem: You are observing inconsistent or lower-than-expected tumor growth inhibition in preclinical models after oral administration of **ENMD-2076 tartrate**.

Possible Cause: This is likely due to poor and variable absorption from the gastrointestinal tract. The crystalline form of the drug may not be dissolving sufficiently in the gut to reach therapeutic concentrations in the plasma.

Troubleshooting Workflow:





Troubleshooting Workflow for Low In Vivo Efficacy.

Solutions:

- Develop a Lipid-Based Formulation:
 - Rationale: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal fluids, thereby improving absorption.
 - Action: Screen various oils, surfactants, and co-surfactants to develop a stable and effective SEDDS formulation for ENMD-2076 tartrate. (See Experimental Protocol 1)



- Prepare an Amorphous Solid Dispersion:
 - Rationale: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
 - Action: Prepare solid dispersions of ENMD-2076 tartrate with hydrophilic polymers like PVP K30 or HPMC using techniques such as solvent evaporation or hot-melt extrusion. (See Experimental Protocol 2)
- Formulate as Nanoparticles:
 - Rationale: Nanoparticles increase the surface-area-to-volume ratio, leading to faster dissolution.
 - Action: Prepare nanoparticles of ENMD-2076 tartrate using methods like anti-solvent precipitation or high-pressure homogenization. (See Experimental Protocol 3)

Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies

Problem: You are observing significant variability in the plasma concentrations of ENMD-2076 between individual animals in your pharmacokinetic studies.

Possible Cause: This variability is often linked to the pH-dependent solubility of the drug and its interaction with food. The gastrointestinal environment can differ between animals, leading to inconsistent drug absorption.

Solutions:

- Utilize a Supersaturable SEDDS (S-SNEDDS):
 - Rationale: S-SNEDDS formulations contain a precipitation inhibitor that helps to maintain a supersaturated state of the drug in the gut, reducing the impact of environmental variations.
 - Action: Incorporate a precipitation inhibitor, such as polyvinylpyrrolidone (PVP) K30, into your SEDDS formulation to stabilize the supersaturated drug solution.[5]



- Optimize Solid Dispersion Formulation:
 - Rationale: A well-formulated solid dispersion can provide rapid and complete drug release,
 minimizing the window for environmental factors to influence absorption.
 - Action: Experiment with different polymers and drug-to-polymer ratios to achieve optimal dissolution profiles across a range of pH conditions.

Data Presentation

Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Tyrosine Kinase Inhibitors (Illustrative Data)

Formulation Strategy	Drug	Fold Increase in AUC (vs. Suspension)	Key Excipients	Reference
Lipid-Based (SEDDS)	Dasatinib	~2.7	Oil, Surfactant, Co-surfactant	[5]
Cabozantinib	~2	Docusate salt with lipid excipients	[4]	
Solid Dispersion	Dasatinib	Not specified, but improved absorption	Amorphous solid dispersion with polymer matrix	[6]
Sorafenib	45% increase	Amorphous solid dispersion with polymer matrix	[6]	
Nanoparticles (Liposomes)	Ponatinib	Significant tumor growth inhibition at lower doses	Liposomal formulation	[13]
Nanoparticles (SLNs)	Dasatinib	2.28	Solid Lipid Nanoparticles	[1]



Note: This table presents illustrative data from studies on other kinase inhibitors, as specific quantitative data for **ENMD-2076 tartrate** in these formulations is not readily available in the public domain. These results demonstrate the potential of these strategies to improve bioavailability.

Experimental Protocols Experimental Protocol 1: Development of a SelfEmulsifying Drug Delivery System (SEDDS)

- Screening of Excipients:
 - Determine the solubility of ENMD-2076 tartrate in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).
- Construction of Ternary Phase Diagrams:
 - Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for ENMD-2076 tartrate.
 - Construct ternary phase diagrams to identify the self-emulsifying regions.
- Preparation of SEDDS Formulation:
 - Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.
 - Dissolve ENMD-2076 tartrate in the selected mixture with gentle heating and vortexing until a clear solution is obtained.
- Characterization of SEDDS:
 - Determine the emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in aqueous media.
 - Assess the in vitro drug release profile using a dialysis method.



Experimental Protocol 2: Preparation of Amorphous Solid Dispersion

- Selection of Polymer:
 - Choose a hydrophilic polymer with good solubilizing potential for ENMD-2076 tartrate (e.g., PVP K30, HPMC, Soluplus®).
- Solvent Evaporation Method:
 - Dissolve both ENMD-2076 tartrate and the selected polymer in a common volatile solvent (e.g., methanol, dichloromethane).
 - Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
 - Further dry the solid dispersion in a vacuum oven to remove residual solvent.
- · Characterization of Solid Dispersion:
 - Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
 - Evaluate the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.

Experimental Protocol 3: Formulation of Nanoparticles

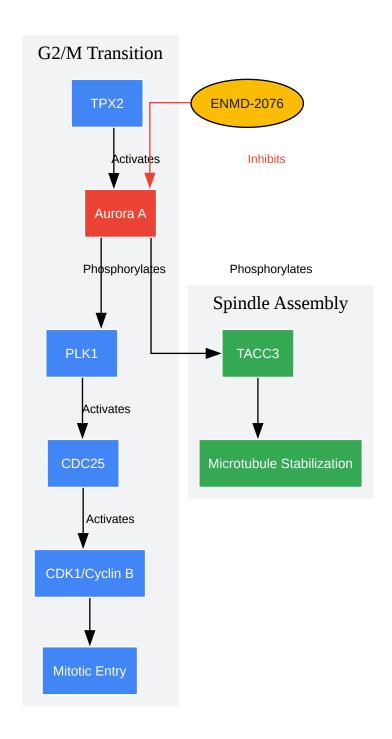
- Preparation of Nanoparticles by Anti-Solvent Precipitation:
 - Dissolve **ENMD-2076 tartrate** in a suitable organic solvent (e.g., acetone, DMSO).
 - Inject the drug solution into an aqueous solution containing a stabilizer (e.g., Pluronic F127, Tween 80) under high-speed stirring.
 - The drug will precipitate as nanoparticles.
- Characterization of Nanoparticles:



- Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
- Analyze the drug loading and encapsulation efficiency.
- Assess the in vitro dissolution profile of the nanoparticles.

Signaling Pathway Diagrams Aurora A Kinase Signaling Pathway

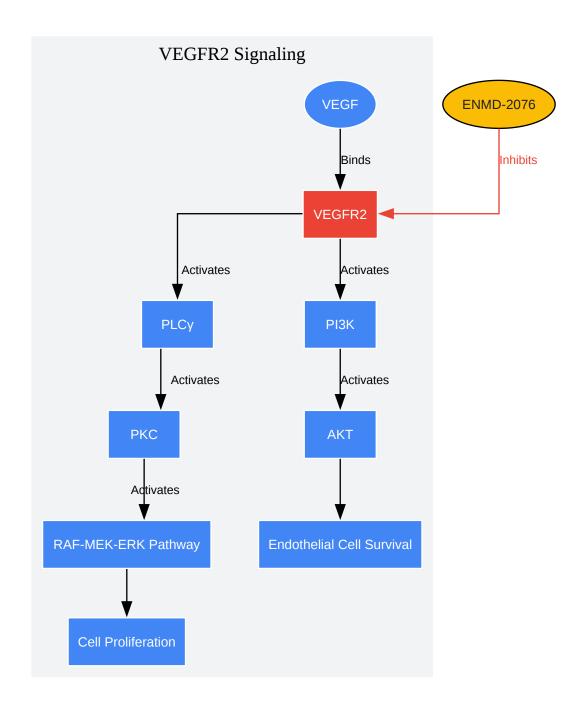




Simplified Aurora A Kinase Signaling Pathway.

VEGFR2 Signaling Pathway in Angiogenesis

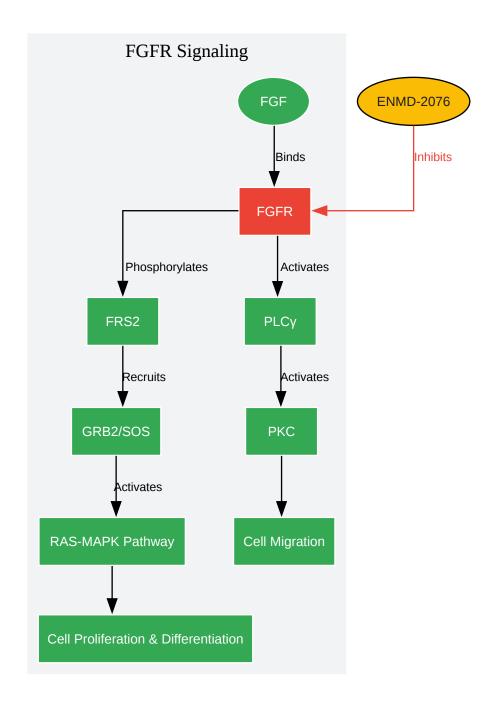




Key Downstream Pathways of VEGFR2 Signaling.

FGFR Signaling Pathway in Cancer





Major Downstream Cascades in FGFR Signaling.

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